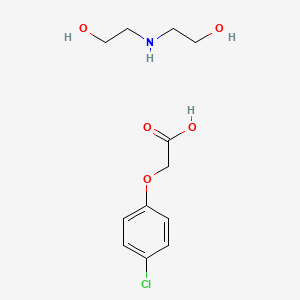

4-Chlorophenoxyacetic acid diethanolamine salt

CAS No.: 53404-23-2

Cat. No.: VC18457736

Molecular Formula: C12H18ClNO5

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53404-23-2 |

|---|---|

| Molecular Formula | C12H18ClNO5 |

| Molecular Weight | 291.73 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |

| Standard InChI | InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |

| Standard InChI Key | WVWKBBSRDNKDIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-Chlorophenoxyacetic acid diethanolamine salt is a 1:1 salt formed between 4-chlorophenoxyacetic acid (4-CPA) and diethanolamine. The molecular formula reflects the combination of 4-CPA () with diethanolamine () . Systematic names include Diethanolamine 4-chlorophenoxyacetate and (p-Chlorophenoxy)acetic acid, compound with 2,2'-iminodiethanol (1:1). The CAS registry number 53404-23-2 and UNII identifier J8D8A92Y72 are internationally recognized .

Physicochemical Characteristics

Key properties include:

The salt’s improved solubility stems from ionic interactions between the carboxylic acid group of 4-CPA and the amine group of diethanolamine. Conformer generation is disallowed due to its salt nature, limiting 3D structural analyses .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via neutralization of 4-chlorophenoxyacetic acid with diethanolamine in a stoichiometric 1:1 ratio. The reaction proceeds as:

This exothermic process yields a water-soluble salt, facilitating formulation into liquid herbicides .

Industrial Purification

Post-synthesis, the product is purified via recrystallization or solvent extraction to achieve ≥95% purity. Residual diethanolamine is monitored to minimize phytotoxicity .

Mechanism of Herbicidal Action

Auxin Mimicry and Growth Disruption

As a phenoxy herbicide, the compound mimics indole-3-acetic acid (IAA), binding to auxin receptors in susceptible plants. This induces uncontrolled cell elongation, vascular system disruption, and ethylene biosynthesis, leading to necrosis . Broadleaf weeds (e.g., Amaranthus spp.) are preferentially affected due to higher receptor affinity.

Selectivity and Resistance

Environmental Behavior and Ecotoxicology

Soil Persistence and Degradation

The compound exhibits a soil half-life of ~20 days under aerobic conditions. Primary degradation pathways include:

-

Hydrolysis: Cleavage into 4-CPA and diethanolamine at pH >7 .

-

Microbial Degradation: Pseudomonas spp. metabolize 4-CPA to 4-chlorophenol, which undergoes further mineralization .

Ecotoxicological Profile

Studies on non-target organisms reveal:

| Organism | LC50/EC50 | Effect | Source |

|---|---|---|---|

| Daphnia magna | 12 mg/L (48h) | Immobilization | |

| Oncorhynchus mykiss | 8.2 mg/L (96h) | Gill hyperplasia | |

| Apis mellifera | >100 μg/bee | Non-toxic (acute contact) |

The compound’s moderate toxicity to aquatic organisms necessitates buffer zones near water bodies .

Toxicological and Regulatory Considerations

Mammalian Toxicity

Repeated exposure in rodents causes renal tubular necrosis (NOAEL = 10 mg/kg/day) and hepatic enzyme induction . Diethanolamine, a degradation product, is a known irritant but shows low systemic toxicity at environmental concentrations .

Agricultural and Non-Agricultural Applications

Crop Protection

Primary uses include:

-

Pre-emergent Control: Applied at 0.5–2.0 kg a.i./ha to suppress weeds in cereals.

-

Fruit Thinning: Enhances apple size by reducing fruit set via ethylene induction.

Metal Chelation

The compound forms stable complexes with Fe³⁺ and Cu²⁺, improving micronutrient uptake in alkaline soils.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume